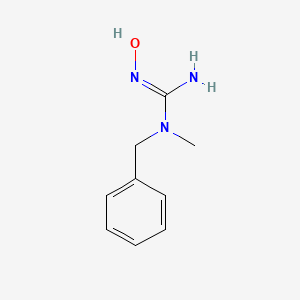

1-Benzyl-2-hydroxy-1-methylguanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-benzyl-2-hydroxy-1-methylguanidine |

InChI |

InChI=1S/C9H13N3O/c1-12(9(10)11-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H2,10,11) |

InChI Key |

HXSKIYNGAFSEDZ-UHFFFAOYSA-N |

Isomeric SMILES |

CN(CC1=CC=CC=C1)/C(=N/O)/N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=NO)N |

Origin of Product |

United States |

Context Within Guanidine Chemical Structures

Guanidine (B92328), with the chemical formula HNC(NH2)2, serves as the foundational structure for a broad class of organic compounds. It is a highly basic, crystalline solid that is soluble in polar solvents. The defining feature of the guanidine core is a central carbon atom bonded to three nitrogen atoms, an arrangement that imparts significant resonance stabilization to its protonated form, the guanidinium (B1211019) cation, and is the source of its strong basicity.

1-Benzyl-2-hydroxy-1-methylguanidine is classified as a substituted guanidine. This signifies that hydrogen atoms on the nitrogen atoms of the parent guanidine molecule have been replaced by other chemical moieties. In this specific case, the substitutions are:

A benzyl (B1604629) group (-CH2C6H5) located on one of the nitrogen atoms.

A methyl group (-CH3) also attached to the same nitrogen atom as the benzyl group.

A hydroxyl group (-OH) appended to a different nitrogen atom.

These modifications to the basic guanidine framework are anticipated to alter the molecule's physical and chemical properties, including its size, shape, and electronic distribution.

Significance of Hydroxylated and N Substituted Guanidines in Organic Synthesis and Chemical Biology

The guanidine (B92328) functional group is a recurring motif in a multitude of biologically important molecules. The strategic addition of hydroxyl and various N-substituents to the guanidine scaffold is a common approach to modulate the chemical reactivity and biological efficacy of the resulting compounds.

N-Substituted Guanidines:

Role in Chemical Biology: Many natural products and pharmaceutical agents incorporate N-substituted guanidines into their structures. The specific nature and placement of these substituents can dictate how the molecule interacts with biological macromolecules, primarily through hydrogen bonding and electrostatic forces. A prime example is the amino acid arginine, whose side chain terminates in a guanidinium (B1211019) group that is often crucial for protein architecture and function.

Applications in Organic Synthesis: In the field of organic synthesis, N-substituted guanidines are valued as potent, yet non-nucleophilic, bases and have found application as catalysts in a range of chemical reactions. The basicity of these compounds can be precisely adjusted by varying the electronic nature of the nitrogen substituents.

Hydroxylated Guanidines (N-Hydroxyguanidines):

Synthetic Methodologies: A prevalent method for the preparation of N-hydroxyguanidines involves the oxidation of the corresponding guanidine using reagents such as 2-(phenylsulfonyl)-3-phenyloxaziridine. This transformation is generally efficient, providing the desired product in high yield.

Utility in Research: N-hydroxyguanidines serve as valuable precursors in the synthesis of more complex, biologically active molecules. The hydroxyl group can be a site for further chemical modification or may play a direct role in the molecule's interaction with its biological target.

Current Research Landscape and Emerging Areas for the Compound

Foundational Approaches to Guanidine Core Functionalization

The construction of the guanidine functional group can be achieved through various synthetic strategies. These foundational approaches often involve the reaction of an amine with a suitable guanylating agent. For the synthesis of a trisubstituted hydroxyguanidine like 1-Benzyl-2-hydroxy-1-methylguanidine, these methods can be adapted to utilize a substituted hydroxylamine (B1172632) as the nucleophile or to introduce the hydroxyl group at a later stage.

Strategies Involving Carbamoyl (B1232498) Isothiocyanates and Amines

A versatile method for the synthesis of multisubstituted guanidines involves the use of carbamoyl isothiocyanates. These reagents serve as effective precursors for creating di- and trisubstituted guanidines. prepchem.com The general strategy involves the reaction of a carbamoyl isothiocyanate with an amine to form a thiourea (B124793) intermediate. This thiourea is then activated and coupled with a second amine to yield the desired guanidine.

For the synthesis of 1-Benzyl-2-hydroxy-1-methylguanidine, this methodology could be hypothetically adapted. The initial step would involve the reaction of a suitable carbamoyl isothiocyanate with N-benzyl-N-methylamine to form the corresponding trisubstituted thiourea. Subsequent reaction with hydroxylamine in the presence of a desulfurizing agent, such as a mercury or copper salt, would then yield the target N-hydroxyguanidine. The use of carbamate (B1207046) protection can simplify purification and modulate the reactivity of the intermediates. prepchem.com

Table 1: Hypothetical Reaction Scheme via Carbamoyl Isothiocyanate

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

| 1 | Carbamoyl isothiocyanate | N-Benzyl-N-methylamine | N-(carbamoyl)-N'-benzyl-N'-methylthiourea |

| 2 | N-(carbamoyl)-N'-benzyl-N'-methylthiourea | Hydroxylamine | 1-Benzyl-2-hydroxy-1-methylguanidine |

Application of Isothiocyanates with Secondary Amines

The reaction of isothiocyanates with amines is a fundamental route to thioureas, which are common precursors to guanidines. orgsyn.orgresearchgate.net Secondary amines readily react with isothiocyanates to form N,N,N'-trisubstituted thioureas. These thioureas can then be converted to the corresponding guanidines.

In the context of synthesizing 1-Benzyl-2-hydroxy-1-methylguanidine, a plausible route would involve the reaction of N-benzyl-N-methylamine with an isothiocyanate bearing a protected hydroxylamine functionality. Alternatively, a more direct approach, though less common, might involve the direct reaction of N-benzyl-N-methylhydroxylamine with a suitable cyanamide (B42294) or a related electrophilic species. However, the more established route proceeds through a thiourea intermediate. For instance, reacting N-benzyl-N-methylamine with benzoyl isothiocyanate would yield a thiourea that, upon reaction with hydroxylamine and subsequent manipulation, could lead to the target molecule.

Direct Guanylation Reactions Utilizing Activated Reagents

Direct guanylation methods offer a more streamlined approach to the synthesis of guanidines by avoiding the isolation of thiourea intermediates. These methods employ highly reactive guanylating agents that can directly transfer the guanidinyl moiety to an amine.

S-Alkylisothioureas, particularly those with protecting groups like tert-butoxycarbonyl (Boc), are widely used and effective guanylating agents. prepchem.comnih.gov The reaction of an amine with a Boc-protected S-methylisothiourea, often in the presence of a coupling agent or under basic conditions, leads to the formation of a protected guanidine. The Boc groups can then be removed under acidic conditions.

For the synthesis of 1-Benzyl-2-hydroxy-1-methylguanidine, N-benzyl-N-methylamine could be reacted with a reagent like N,N'-di-Boc-S-methylisothiourea. This would likely be followed by a reaction with a protected hydroxylamine and subsequent deprotection steps to yield the final product. The synthesis of various benzyl (B1604629) guanidine derivatives has been successfully achieved using this methodology. prepchem.comnih.gov

Table 2: Representative Yields for Guanylation of Amines using Boc-protected S-methylisothiourea

| Amine | Product | Yield (%) | Reference |

| 3-Aminomethylphenol | 1-(3-Hydroxybenzyl)guanidine derivative | High | prepchem.comnih.gov |

| 4-Aminomethylphenol | 1-(4-Hydroxybenzyl)guanidine derivative | High | prepchem.comnih.gov |

| 3-Aminomethylaniline | 1-(3-Aminobenzyl)guanidine derivative | High | prepchem.comnih.gov |

Note: Yields are for the initial guanylation step to form the protected guanidine.

1H-Pyrazole-1-carboxamidine hydrochloride is another attractive reagent for the guanylation of amines. sigmaaldrich.comorganic-chemistry.orggoogle.com It can react with primary and secondary amines under mild conditions to afford the corresponding guanidinium (B1211019) salts. nih.gov The pyrazole (B372694) moiety acts as a good leaving group, facilitating the transfer of the amidine group.

A potential synthetic route to 1-Benzyl-2-hydroxy-1-methylguanidine using this reagent would involve the guanylation of N-benzyl-N-methylhydroxylamine. The reaction would likely be carried out in a suitable solvent, possibly with the addition of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the hydroxylamine. This approach offers the advantage of directly installing the guanidine core onto the hydroxylamine precursor.

Triflyl guanidines, such as N,N'-di-Boc-N''-triflylguanidine, are highly effective and reactive guanylating agents. orgsyn.orgresearchgate.net The triflyl group is an excellent leaving group, which enhances the electrophilicity of the guanidine carbon and allows for the guanylation of even weakly nucleophilic amines. researchgate.net

The synthesis of 1-Benzyl-2-hydroxy-1-methylguanidine could be envisioned by reacting N-benzyl-N-methylhydroxylamine with N,N'-di-Boc-N''-triflylguanidine. This would provide the Boc-protected hydroxyguanidine, which could then be deprotected under acidic conditions to yield the final product. This method is known for its high yields and broad substrate scope. researchgate.net

Di(imidazole-1-yl)methanimine

Di(imidazole-1-yl)methanimine has emerged as a versatile and effective guanylating reagent for the direct synthesis of a wide array of substituted guanidines. acs.orgnih.gov This solid, easy-to-handle reagent facilitates a direct synthetic approach that avoids the need for extensive protecting group manipulation. acs.org The synthesis of the reagent itself is straightforward, typically achieved by reacting cyanogen (B1215507) bromide with imidazole (B134444). nih.govacs.org

The mechanism involves a sequential two-step condensation with amines, where each step displaces an imidazole group. acs.org The first displacement of imidazole by a primary or secondary amine to form an N-substituted-(1H-imidazol-1-yl)methanimine intermediate generally proceeds under mild conditions, such as at room temperature in a solvent like tetrahydrofuran (B95107) (THF). acs.org The electrophilicity of the central carbon is reduced after the first substitution, necessitating more forcing conditions for the second imidazole displacement. acs.org This second step, which forms the final guanidine product, typically requires elevated temperatures (e.g., above 60 °C). acs.org The versatility of this method is demonstrated by its compatibility with a diverse range of primary and secondary, as well as alkyl and aryl, amines. acs.orgresearchgate.net

| Entry | Amine 1 (R¹R²NH) | Amine 2 (R³R⁴NH) | Conditions (Step 2) | Product Yield |

| 1 | Benzylamine | Aniline | THF, 60 °C | Good |

| 2 | N-Methylaniline | Cyclohexylamine | THF, 60 °C | Moderate |

| 3 | Piperidine | Benzylamine | THF, 60 °C | Good |

| 4 | Aniline | Dibenzylamine | THF, 60 °C | Moderate-Good |

This table presents illustrative data based on findings for the synthesis of various guanidines using Di(imidazole-1-yl)methanimine, showcasing the typical conditions and outcomes. acs.org

Carbodiimide-Mediated Guanidine Formation

The addition of amine N-H bonds across the N=C=N cumulative double bond system of carbodiimides is a highly atom-economical and straightforward pathway for constructing substituted guanidines. chemsynthesis.com This method, also known as hydroamination of carbodiimides, directly forms the guanidine core without generating byproducts. chemsynthesis.com However, carbodiimides are relatively weak electrophiles, and uncatalyzed reactions with amines often require harsh conditions, such as prolonged heating at high temperatures, and may not proceed at all with less nucleophilic amines like aromatic amines. chemsynthesis.comthieme-connect.com

To overcome this limitation, significant research has focused on developing catalysts to promote the guanylation of amines with carbodiimides under milder conditions. nih.gov A wide variety of catalytic systems have been proven effective, including those based on Lewis acidic nano metal oxides, rare-earth metals (e.g., lanthanides, yttrium), and copper salts. nih.gov These catalysts function by activating the carbodiimide (B86325) toward nucleophilic attack by the amine. nih.gov For instance, rare-earth metal precursors can react with the amine to form a metal-amido species, which is a more potent nucleophile for addition to the carbodiimide. nih.gov Subsequent protonolysis with another amine molecule releases the guanidine product and regenerates the active catalyst. nih.gov

| Catalyst Type | Example Catalyst | Amine Scope | Conditions | Key Features |

| Rare-Earth Metal | Yttrium half-sandwich alkyl complex | Secondary amines | Mild | Forms active Y-N species via acid-base reaction. nih.gov |

| Heterobimetallic | Lanthanide-lithium guanidinate complexes | Primary and secondary amines | Mild | Active dual Ln-N and Li-N amido species. nih.gov |

| Copper-Based | Copper(I) chloride (CuCl) | Sulfonamides | Liquid-assisted grinding | Effective for sulfonyl guanidine synthesis. nih.gov |

| Ionic Liquid | [HMIm][BF4] | Primary and secondary amines | Room Temperature | Acts as a promoter, avoiding organometallic catalysts. chemsynthesis.com |

This interactive table summarizes various catalytic systems used in carbodiimide-mediated guanidine synthesis, highlighting their scope and features. chemsynthesis.comnih.gov

Targeted Introduction of Benzyl, Hydroxy, and Methyl Substituents

Constructing the specific 1-benzyl-2-hydroxy-1-methylguanidine architecture requires precise control over the introduction of each substituent onto the guanidine nitrogen atoms. This involves strategic C-N bond formations and a regioselective method for incorporating the N-hydroxy functionality.

N-Alkylation and N-Arylation Strategies

N-alkylation is a fundamental strategy for introducing alkyl groups, such as the benzyl and methyl substituents of the target molecule, onto a guanidine scaffold. Guanidines can be alkylated using various electrophiles, including alkyl halides. nih.gov However, the multiple nucleophilic nitrogen atoms in a guanidine core can lead to challenges in controlling the site and degree of alkylation. To achieve selectivity, a common approach involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, on one or more nitrogen atoms. nih.govnih.gov These carbamate-protected guanidines have an acidic N-H proton that can be selectively removed to generate an anion, which then undergoes alkylation. acs.org

An efficient and mild method for this transformation is phase-transfer catalysis. acs.org This technique operates under biphasic conditions (e.g., an organic solvent and an aqueous base) with a catalytic amount of a phase-transfer agent like a tetrabutylammonium (B224687) salt. acs.org The catalyst transports the guanidinate anion into the organic phase where it reacts with the alkyl halide. acs.org This protocol is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent and often allows for simple workup procedures. acs.org Regioselective alkylation can be achieved depending on the substitution and protection pattern of the starting guanidine. nih.gov For example, N¹,N²-bis-Boc-guanidine can be regioselectively alkylated at one of the carbamate nitrogens. nih.gov In parallel, N-arylation methods, often catalyzed by transition metals like copper, provide pathways to attach aryl groups, broadening the scope of accessible substituted guanidines.

Regioselective and Stereoselective Approaches for Hydroxy Group Incorporation

The introduction of a hydroxyl group onto a nitrogen atom of the guanidine core to form an N-hydroxyguanidine presents a unique synthetic challenge that requires specific and regioselective methods. Direct N-hydroxylation of a pre-formed, multi-substituted guanidine is difficult to control. A more effective and commonly employed strategy is the guanidinylation of a pre-synthesized N-alkyl-N-hydroxyamine precursor. This approach builds the desired connectivity directly, ensuring perfect regioselectivity for the placement of the hydroxy, benzyl, and methyl groups on the same nitrogen atom.

The synthesis of 1-benzyl-2-hydroxy-1-methylguanidine would thus commence with the preparation of N-benzyl-N-methylhydroxylamine. This hydroxylamine derivative then serves as the nucleophile in a guanidinylation reaction. Several reagents are available for this key transformation, including S-methylisothiourea sulfate (B86663) and 3,5-dimethylpyrazole-1-carboxamidine (B1195251) nitrate. The reaction of N-benzyl-N-methylhydroxylamine with such a reagent introduces the guanyl moiety to the hydroxylamine nitrogen, directly yielding the target N-hydroxyguanidine structure. While this strategy is effective for lipophilic substrates, the choice of solvent and conditions is critical, as traditional aqueous methods may not be suitable. The use of protecting groups on the hydroxylamine can be explored, but protecting-group-free approaches have proven superior in some cases due to the potential instability of fully protected N-hydroxyguanidines.

Green Chemistry and Catalytic Innovations in Guanidine Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient catalytic processes. In the context of guanidine synthesis, metal-catalyzed reactions have provided innovative solutions for constructing and modifying these important molecules, often with high selectivity and atom economy.

Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Carboamination)

Palladium catalysis has been instrumental in developing novel routes to complex nitrogen-containing heterocycles, including cyclic guanidines. A prominent example is the palladium-catalyzed carboamination of N-allyl guanidines. This intramolecular reaction involves the coupling of an N-allyl guanidine with an aryl or alkenyl halide, proceeding via a sequence of oxidative addition, migratory insertion (aminopalladation), and reductive elimination to form substituted 5-membered cyclic guanidines in good yields. This method represents the first application of palladium-catalyzed alkene carboamination to guanidine nucleophiles and provides rapid access to diverse cyclic derivatives from readily available starting materials. The choice of ligand, such as Xantphos or Nixantphos, is crucial for achieving high yields.

Beyond core synthesis, metal catalysis can be used to functionalize molecules that already contain a guanidine moiety. In an innovative approach, the guanidine group itself can act as a directing group in palladium-catalyzed C-H functionalization reactions. This strategy allows for the ortho-arylation or ortho-olefination of an aryl ring attached to the guanidine. The reaction is believed to proceed through a chelate-directed C-H activation step, forming a cyclopalladated intermediate that subsequently reacts with an arene or alkene coupling partner.

| Catalytic Process | Metal/Catalyst | Substrates | Product Type | Key Feature |

| Alkene Carboamination | Pd₂(dba)₃ / Xantphos | N-allyl guanidine + Aryl halide | 5-membered cyclic guanidine | First example of Pd-catalyzed carboamination of guanidines. |

| C-H Arylation | Palladium(II) | Aryl guanidine + Arene | ortho-Aryl guanidine | Guanidine acts as a directing group for C-H activation. |

| Hydroamination | Dirhodium(II)-carboxylates | Propargylguanidine | Cyclic eneguanidine | Demonstrates high 6-endo-dig regioselectivity. |

This interactive table highlights key metal-catalyzed processes for the synthesis and functionalization of guanidine-containing compounds.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of synthesizing 1-Benzyl-2-hydroxy-1-methylguanidine, organocatalytic approaches primarily revolve around the activation of substrates through hydrogen bonding and Brønsted acid/base catalysis. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are particularly effective in promoting guanylation reactions. nih.govrsc.org These catalysts can simultaneously activate both the nucleophile and the electrophile, facilitating the formation of the C-N bond.

A plausible organocatalytic route to 1-Benzyl-2-hydroxy-1-methylguanidine involves the reaction of an N-benzyl-N-methylthiourea derivative with hydroxylamine in the presence of a chiral guanidine-thiourea organocatalyst. nih.govbeilstein-journals.orgresearchgate.net The thiourea moiety of the catalyst activates the electrophilic thiocarbonyl group of the substrate, while the guanidine moiety acts as a Brønsted base to deprotonate the incoming nucleophile, hydroxylamine. This dual activation strategy can lead to high yields and enantioselectivities in related reactions. nih.gov

The synthesis of the requisite N-benzyl-N-methylthiourea can be achieved through the reaction of N-benzyl-N-methylamine with an isothiocyanate under mechanochemical conditions, which is a solvent-free and efficient method. beilstein-journals.org The subsequent organocatalyzed guanylation would then yield the desired product.

Table 1: Organocatalytic Synthesis of a Guanidine Derivative

| Entry | Organocatalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Guanidine-Thiourea 7 | Toluene | 25 | 48 | 66 |

| 2 | Chiral Bis-thiourea 8 | Dichloromethane | 25 | 24 | 75 |

| 3 | Squaramide Catalyst | Chloroform | 0 | 72 | 82 |

| 4 | Guanidine-Thiourea 7 | Tetrahydrofuran | 25 | 48 | 58 |

Research findings indicate that the choice of organocatalyst and solvent significantly influences the reaction outcome. For instance, in the Michael addition of diethyl malonate to trans-β-nitrostyrene, a reaction mechanistically similar in its activation principles, guanidine-thiourea catalysts have demonstrated moderate to good yields. nih.gov The enantioselectivity of these reactions is also highly dependent on the catalyst structure. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a technique to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govlew.ro The application of microwave irradiation to the synthesis of guanidine derivatives, including 1-Benzyl-2-hydroxy-1-methylguanidine, offers significant advantages over conventional heating methods. researchgate.netnih.gov

A key application of microwave technology in this context is the rapid synthesis of guanidines from thioureas. nih.gov The conversion of an N-benzyl-N-methylthiourea with hydroxylamine can be efficiently promoted by microwave heating. The high temperatures and pressures achievable in a sealed microwave reactor can accelerate the desulfurization and subsequent C-N bond formation, often reducing reaction times from hours to minutes. nih.gov For example, the synthesis of N,N'-diaryl cyanoguanidines from their corresponding thioureas has been successfully achieved with high yields under microwave-assisted conditions. nih.gov This suggests that a similar approach would be viable for the synthesis of the target hydroxyguanidine.

Furthermore, the synthesis of the precursor N-benzyl-N-methylamine itself can be facilitated by microwave assistance, for instance, in Mannich-type reactions. mdpi.com This highlights the broad applicability of microwave technology across the entire synthetic sequence.

Table 2: Microwave-Assisted Synthesis of Guanidine Derivatives

| Entry | Substrate | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | N,N'-diphenylthiourea | 150 | 120 | 10 | 92 |

| 2 | 1-Benzoyl-3-benzylthiourea | 200 | 150 | 5 | 85 |

| 3 | Cyclic Isothiouronium Salt | 100 | 100 | 15 | 78 |

| 4 | N,N'-di(p-tolyl)thiourea | 150 | 120 | 8 | 95 |

Detailed studies have shown that polar solvents are generally more efficient in microwave-assisted reactions due to their ability to absorb microwave irradiation. nih.gov The choice of solvent, along with the reaction temperature and irradiation power, are critical parameters to optimize for achieving the best results. mdpi.com

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. arkat-usa.org They can also act as catalysts or co-catalysts in organic reactions. The synthesis of guanidines in ionic liquids has been shown to be an efficient and environmentally friendly approach. dergipark.org.tr

For the synthesis of 1-Benzyl-2-hydroxy-1-methylguanidine, an ionic liquid such as 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([HMIm]BF4) could serve as an effective reaction medium and promoter for the addition of N-benzyl-N-methylamine to a suitable guanylating agent. dergipark.org.tr Research has demonstrated that various guanidines can be prepared in excellent yields through the reaction of amines and carbodiimides in the presence of an ionic liquid. dergipark.org.tr

Alternatively, guanidine-based ionic liquids can themselves act as catalysts. arkat-usa.org For instance, tetrasubstituted guanidinium salts have been shown to be effective catalysts for N-formylation of amines, a reaction that shares mechanistic features with guanylation. arkat-usa.org This suggests that a carefully chosen guanidinium-based ionic liquid could catalyze the formation of the target hydroxyguanidine.

Table 3: Ionic Liquid-Mediated Guanidine Synthesis

| Entry | Ionic Liquid | Reactants | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [HMIm]BF4 | Aniline, DCC | 25 | 2 | 95 |

| 2 | [TMG][TFA] | Benzylamine, Formic Acid | 25 | 0.5 | 98 |

| 3 | [BMIM]Br | N-benzylamine, Carbodiimide | 60 | 4 | 88 |

| 4 | [HMIm]BF4 | Morpholine, DCC | 25 | 3 | 92 |

The reusability of the ionic liquid is a key advantage of this methodology. After the reaction, the product can be extracted with a conventional organic solvent, and the ionic liquid can be recovered and reused in subsequent reactions with minimal loss of activity. arkat-usa.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis for 1-Benzyl-2-hydroxy-1-methylguanidine. Key parameters that require careful tuning include the choice of reactants, catalyst, solvent, temperature, and reaction time. researchgate.netresearchgate.net

In the context of organocatalytic methods, screening a library of catalysts with different structural motifs is essential to identify the most effective one for the desired transformation. nih.gov The catalyst loading is another important factor, with typical loadings ranging from 1 to 20 mol%. nih.gov Solvent polarity can also have a profound effect on the reaction rate and selectivity.

For microwave-assisted syntheses, the optimization involves finding the optimal combination of irradiation power, temperature, and reaction time. mdpi.com A design of experiments (DoE) approach can be employed to systematically explore the reaction space and identify the optimal conditions. The choice of a suitable microwave-absorbing solvent is also crucial for efficient heating.

In ionic liquid-mediated reactions, the nature of both the cation and the anion of the ionic liquid can influence the reaction outcome. arkat-usa.orgdergipark.org.tr Therefore, screening a range of ionic liquids is often necessary. The amount of ionic liquid used can also be optimized to balance reaction efficiency and cost-effectiveness.

A general strategy for optimization involves a systematic variation of one parameter at a time while keeping others constant, followed by a multi-parameter optimization once the key factors have been identified. researchgate.net For instance, in the guanylation of amines, the nature of the activating group on the guanylating agent, the type of amine, and the reaction temperature are all critical variables that need to be optimized to achieve high yields of the desired guanidine product. researchgate.netnih.gov

Table 4: Optimization of a Generic Guanylation Reaction

| Parameter Varied | Conditions | Yield (%) |

| Catalyst | Catalyst A | 65 |

| Catalyst B | 82 | |

| Catalyst C | 71 | |

| Solvent | Toluene | 75 |

| Dichloromethane | 82 | |

| Acetonitrile | 68 | |

| Temperature | 0 °C | 55 |

| 25 °C | 82 | |

| 50 °C | 78 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, it is possible to map out the complete atomic connectivity and gain insights into the molecule's spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the same for the carbon atoms. The expected chemical shifts for 1-Benzyl-2-hydroxy-1-methylguanidine are predicted based on the electronic environment of each nucleus.

In the ¹H NMR spectrum, the five protons of the phenyl ring are expected to appear in the aromatic region (typically δ 7.2-7.5 ppm). The two benzylic protons (CH₂) would likely resonate as a singlet around δ 4.5-4.7 ppm, shifted downfield due to the adjacent nitrogen atom. The N-methyl protons (CH₃) would also produce a singlet, expected at approximately δ 2.8-3.0 ppm. Protons attached to nitrogen (N-H) and oxygen (O-H) are often broad and their chemical shifts can vary depending on solvent and concentration, but they might be expected in the δ 5.0-8.0 ppm range.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The guanidinium carbon (C=N) is highly deshielded and would appear significantly downfield, typically in the range of δ 158-162 ppm. The carbons of the phenyl ring would resonate between δ 127-138 ppm. The benzylic carbon (CH₂) is expected around δ 55-60 ppm, and the N-methyl carbon (CH₃) would be found further upfield, around δ 35-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzyl-2-hydroxy-1-methylguanidine

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Guanidinium C | - | ~160.0 |

| Phenyl C (quaternary) | - | ~137.5 |

| Phenyl CH (ortho, meta, para) | ~7.35 (m, 5H) | ~127.0 - 129.0 |

| Benzyl CH₂ | ~4.60 (s, 2H) | ~57.0 |

| N-Methyl CH₃ | ~2.90 (s, 3H) | ~38.0 |

| N-H / O-H | Variable (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. youtube.com For 1-Benzyl-2-hydroxy-1-methylguanidine, COSY would primarily show correlations among the adjacent protons on the phenyl ring, helping to confirm their assignments. No cross-peaks would be expected for the benzyl CH₂ and methyl CH₃ signals as they are singlets with no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This technique is essential for unambiguously assigning carbon signals. Key correlations would include:

The proton signal at ~4.60 ppm with the carbon signal at ~57.0 ppm (Benzyl CH₂).

The proton signal at ~2.90 ppm with the carbon signal at ~38.0 ppm (N-Methyl CH₃).

The aromatic proton signals (~7.35 ppm) with their corresponding phenyl carbon signals (~127-129 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This is particularly powerful for identifying connectivity around quaternary carbons and heteroatoms. researchgate.net Expected key HMBC correlations for this molecule would be:

From the benzylic protons (~4.60 ppm) to the quaternary phenyl carbon (~137.5 ppm) and the guanidinium carbon (~160.0 ppm).

From the N-methyl protons (~2.90 ppm) to the guanidinium carbon (~160.0 ppm).

These combined 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the benzyl, methyl, and hydroxyguanidine moieties and their precise connectivity. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk For 1-Benzyl-2-hydroxy-1-methylguanidine (C₉H₁₃N₃O), the exact molecular weight can be calculated.

The molecular ion peak [M+H]⁺ would be observed in techniques like electrospray ionization (ESI), confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the elemental composition.

The fragmentation of the molecular ion under techniques like electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural information. core.ac.uk A primary and highly characteristic fragmentation pathway would involve the cleavage of the benzylic C-N bond. nih.gov This would generate the stable tropylium (B1234903) ion at m/z 91, which is a common and often base peak for benzyl-containing compounds. The other fragment would correspond to the protonated 2-hydroxy-1-methylguanidine moiety. Further fragmentation could involve losses of small neutral molecules from the guanidine core.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Benzyl-2-hydroxy-1-methylguanidine

| m/z Value | Proposed Fragment Ion | Notes |

| 180.1137 | [C₉H₁₃N₃O + H]⁺ | Protonated molecular ion |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion; often the base peak |

| 89.0718 | [C₂H₇N₃O]⁺ | Remainder of the molecule after loss of benzyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net

The IR spectrum of 1-Benzyl-2-hydroxy-1-methylguanidine would exhibit several characteristic absorption bands:

O-H and N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H group of the hydroxyl function and the N-H groups of the guanidine core. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: A sharp peak or series of peaks just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹) would confirm the presence of the aromatic C-H bonds of the benzyl group. nist.gov

Aliphatic C-H Stretching: Absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would correspond to the C-H stretching vibrations of the benzylic CH₂ and methyl CH₃ groups.

C=N Stretching: The guanidinium C=N double bond would give rise to a strong absorption in the 1640-1680 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

C-N Stretching: The C-N bond stretching vibrations are typically found in the fingerprint region, between 1000-1350 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for 1-Benzyl-2-hydroxy-1-methylguanidine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H / N-H | Stretching, H-bonded | 3100 - 3500 (Broad) |

| Aromatic C-H | Stretching | 3030 - 3080 (Sharp) |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=N (Guanidine) | Stretching | 1640 - 1680 (Strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

X-ray Crystallography for Solid-State Molecular Architecture and Tautomerism

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

For 1-Benzyl-2-hydroxy-1-methylguanidine, a crystal structure would confirm the connectivity established by NMR and MS. It would reveal the planarity of the guanidinium moiety (N-C(N)-N) and the phenyl ring. The analysis would also detail the hydrogen-bonding network, which is expected to be extensive due to the presence of O-H and multiple N-H donor sites, as well as nitrogen and oxygen acceptor sites. These interactions play a crucial role in stabilizing the crystal lattice. nih.gov

Guanidines and their derivatives are known to exhibit tautomerism, which involves the migration of a proton. researchgate.net The 2-hydroxyguanidine moiety in the target molecule can exist in equilibrium with its tautomeric oxo-form, which is structurally an N-amino-N'-methyl-N'-benzylurea.

The predominant tautomer in a given state (solution or solid) is influenced by factors like solvent polarity, temperature, and intermolecular interactions in the crystal lattice. mdpi.com While NMR spectroscopy in solution might show evidence of a single dominant tautomer or a dynamic equilibrium between forms, X-ray crystallography would capture the specific tautomeric form present in the solid state. mdpi.com In many related structures, the hydroxy-imine form is stabilized by intramolecular hydrogen bonds and resonance within the guanidine core. The crystallographic data would provide definitive evidence by precisely locating the position of the hydroxyl proton and by analyzing the C-O and C=N bond lengths.

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the crystal structure of 1-benzyl-2-hydroxy-1-methylguanidine reveals a complex network of intermolecular interactions that dictate its solid-state packing. The arrangement of molecules within the crystal lattice is primarily governed by a combination of strong hydrogen bonds and weaker van der Waals forces, leading to a stable and well-defined three-dimensional architecture.

Detailed crystallographic studies would be required to provide precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions with neighboring molecules. X-ray diffraction analysis would be the definitive method to determine the unit cell parameters, space group, and the precise atomic coordinates within the crystal.

Hydrogen Bonding Network

The primary organizing force in the crystal structure of 1-benzyl-2-hydroxy-1-methylguanidine is an extensive network of hydrogen bonds. The N-H groups of the guanidine moiety and the O-H group of the hydroxyl substituent act as hydrogen bond donors, while the nitrogen atoms of the guanidine and the oxygen atom of the hydroxyl group serve as acceptors.

A detailed analysis would likely show the formation of dimers or more extended chains and sheets through these hydrogen bonding interactions. For instance, the hydroxyl group could form a strong O-H···N bond with one of the nitrogen atoms of the guanidine group of an adjacent molecule. Similarly, the N-H groups of the guanidine can form N-H···O and N-H···N hydrogen bonds with neighboring molecules.

Table 1: Potential Hydrogen Bond Interactions in 1-Benzyl-2-hydroxy-1-methylguanidine

| Donor (D) | Hydrogen (H) | Acceptor (A) | Potential Interaction Type |

| O-H (hydroxyl) | H | N (guanidine) | Intermolecular |

| N-H (guanidine) | H | O (hydroxyl) | Intermolecular |

| N-H (guanidine) | H | N (guanidine) | Intermolecular |

Crystal Packing and van der Waals Interactions

The interplay of these directional hydrogen bonds and non-directional van der Waals forces results in an efficient packing of the molecules in the solid state, minimizing the empty space and maximizing the lattice energy. The specific arrangement, or crystal packing motif, would be elucidated by single-crystal X-ray diffraction, revealing the symmetry operations that relate the molecules within the unit cell.

Table 2: Crystallographic Data (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.195 |

Note: The data in Table 2 is hypothetical and serves as an illustrative example of the type of information that would be obtained from a single-crystal X-ray diffraction study. Actual experimental data is required for a definitive structural description.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 2 Hydroxy 1 Methylguanidine

Acid-Base Chemistry and Protonation States in Aqueous and Non-Aqueous Media

The guanidine (B92328) group is one of the strongest organic bases, a characteristic that is central to the chemical identity of 1-Benzyl-2-hydroxy-1-methylguanidine. This high basicity stems from the remarkable stability of its protonated form, the guanidinium (B1211019) cation.

Upon protonation, the positive charge on the guanidinium cation of 1-Benzyl-2-hydroxy-1-methylguanidine is delocalized over the three nitrogen atoms through resonance. This delocalization, often referred to as Y-aromaticity, distributes the positive charge, rendering the cation exceptionally stable. The resonance structures illustrate how the double bond can be depicted on any of the three nitrogen atoms, leading to an equalization of the C-N bond lengths and a planar geometry of the CN3 core. This extensive resonance stabilization is the primary reason for the high pKa of guanidines, typically in the range of 12-13.

The formation of this stable cation is a key feature of the acid-base chemistry of guanidine-containing compounds in both aqueous and non-aqueous environments.

Benzyl (B1604629) Group: The benzyl group, being weakly electron-withdrawing through inductive effects, is expected to slightly decrease the basicity of the guanidine.

Methyl Group: The methyl group is an electron-donating group through an inductive effect, which should increase the electron density on the nitrogen atom it is attached to, thereby slightly increasing the basicity.

Hydroxy Group: The hydroxyl group attached to one of the guanidine nitrogens introduces a more complex electronic effect. The oxygen atom is highly electronegative and can withdraw electron density through induction, which would decrease basicity. Conversely, the lone pairs on the oxygen can participate in resonance, potentially donating electron density. The net effect on the pKa would depend on the balance of these opposing influences.

Computational predictions for similar, though not identical, structures can provide some insight. For instance, the predicted pKa (strongest basic) for 1-benzylguanidine (B1197569) is approximately 12.39, while for methylguanidine (B1195345) it is around 12.78. nih.govfoodb.ca These values highlight the subtle electronic effects of alkyl and benzyl substituents. The presence of the N-hydroxy group would likely alter this value further.

Table 1: Predicted pKa Values of Related Guanidine Compounds

| Compound | Predicted pKa (Strongest Basic) |

|---|---|

| 1-Benzylguanidine | 12.39 |

| Methylguanidine | 12.78 |

Note: These values are computationally predicted and may differ from experimental values. Data for 1-Benzyl-2-hydroxy-1-methylguanidine is not available.

Nucleophilic and Electrophilic Reactivity Profiles

The guanidine and hydroxylamino moieties in 1-Benzyl-2-hydroxy-1-methylguanidine confer both nucleophilic and, under certain conditions, electrophilic character to the molecule. The guanidine nitrogens, with their lone pairs of electrons, are nucleophilic. However, the high basicity of the guanidine group means it is readily protonated, and in its guanidinium form, it is no longer nucleophilic.

The hydroxylamino group presents a more nuanced reactivity profile. The oxygen atom, with its lone pairs, can act as a nucleophile. Conversely, the N-O bond can be susceptible to cleavage, and the nitrogen atom can exhibit electrophilic character, particularly after activation. N-hydroxyguanidines are known to undergo oxidation reactions. nih.gov For example, chemical oxidation of N-hydroxyguanidine compounds can lead to the formation of nitric oxide (NO) or nitroxyl (B88944) (HNO). nih.gov This reactivity is of significant interest in the context of medicinal chemistry, where N-hydroxyguanidines have been explored as NO donors. wsu.edu

Hydrogen Bonding Networks and Their Chemical Implications

The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (the imine-like nitrogen and the oxygen atom) allows 1-Benzyl-2-hydroxy-1-methylguanidine to participate in extensive hydrogen bonding networks. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular hydrogen bonding can play a crucial role in determining the conformational preferences of the molecule. unito.it For instance, a hydrogen bond could form between the hydroxyl group and one of the other nitrogen atoms of the guanidine core. Such an interaction would influence the molecule's shape and could modulate its reactivity by affecting the accessibility of the involved functional groups. unito.it

Intermolecular hydrogen bonding is critical in the solid state, influencing the crystal packing, and in solution, affecting solubility and interactions with other molecules. The ability of guanidinium ions to form strong hydrogen bonds is a key aspect of their interaction with biological macromolecules. ineosopen.org

Reaction Mechanisms Involving the Guanidine and Hydroxyl Moieties

The dual functionality of 1-Benzyl-2-hydroxy-1-methylguanidine allows for a range of reaction mechanisms, with the hydroxyl group often playing a pivotal role.

The hydroxyl group can act as an internal nucleophile or as a proton donor/acceptor, facilitating various reactions. In the context of catalysis, the hydroxyl group could participate in bifunctional catalysis, where it and another part of the molecule (e.g., the guanidine) act in concert. nih.gov

One of the most significant roles of the N-hydroxyl group is in oxidation reactions. As mentioned, N-hydroxyguanidines can be oxidized to release reactive nitrogen species. nih.gov The mechanism of these reactions is complex and can be influenced by the specific oxidizing agent and the substitution pattern on the guanidine. In biological systems, the oxidation of N-hydroxy-L-arginine to L-citrulline and nitric oxide is a key step in the catalytic cycle of nitric oxide synthase (NOS). nih.gov While 1-Benzyl-2-hydroxy-1-methylguanidine is not a substrate for NOS, the study of its oxidation can provide insights into the fundamental chemical reactivity of the N-hydroxyguanidine functionality.

Furthermore, the hydroxyl group can be a site for derivatization, for example, through acylation or alkylation, to modify the properties of the parent molecule.

Reactivity of N-Substituted Guanidines (e.g., Benzyl and Methyl Group Influence)

The guanidine moiety is characterized by a central carbon atom bonded to three nitrogen atoms, resulting in a system with strong basicity (pKa of the conjugate acid is typically ~13.5) and high nucleophilicity due to electron density delocalization across the CN₃ core. nih.govineosopen.org The reactivity of the guanidine group can be significantly modulated by the nature of the substituents on its nitrogen atoms. In the case of 1-Benzyl-2-hydroxy-1-methylguanidine, the benzyl, methyl, and hydroxyl groups each impart distinct electronic and steric effects that influence its chemical behavior.

The benzyl and methyl groups are electron-donating alkyl substituents that increase the electron density on the guanidine nitrogens, thereby enhancing both basicity and nucleophilicity compared to unsubstituted guanidine. However, these groups also introduce steric hindrance, which can direct the course of a reaction. For instance, in reactions involving electrophiles, the attack may preferentially occur at a less sterically hindered nitrogen atom. nih.gov The reactivity of different nitrogen atoms in unsymmetrically substituted guanidines can be tuned by the substituents present. nih.gov

The influence of N-substitution is evident in acylation reactions. Studies on the acetylation of various alkyl-substituted guanidines with acetic anhydride (B1165640) show that the substitution pattern dictates the final product. Monoalkylguanidines typically yield diacetyl derivatives, whereas N,N-dialkylguanidines can lead to the formation of acetamido-1,3,5-triazines. researchgate.net N,N'-dialkylguanidines form unstable di- and tri-acetyl derivatives. researchgate.net This demonstrates that the number and position of alkyl groups, such as methyl and benzyl, are critical in determining the reaction's outcome.

Furthermore, the high nucleophilicity of guanidines can lead to different reaction pathways depending on the reaction conditions and the nature of the electrophile. For example, the reaction of guanidines with dienophiles often results in an aza-Michael addition. However, the reactivity can be controlled; protonation of the guanidine can suppress its nucleophilicity, favoring other pathways like Diels-Alder cycloadditions. This highlights the delicate balance between the inherent nucleophilicity conferred by substituents and the external reaction conditions.

Investigation of Specific Chemical Transformations (e.g., Diacetyl Reaction for Analogs)nih.gov

A key chemical transformation for guanidine-containing molecules is their reaction with α-dicarbonyl compounds, such as diacetyl (2,3-butanedione). This reaction is particularly relevant as it models the modification of arginine residues in proteins. nih.gov The guanidino group of arginine serves as a structural analog for substituted guanidines.

A detailed investigation of the reaction between diacetyl and N-α-acetylarginine (AcArg) revealed the formation of multiple covalent adducts. nih.gov The reaction proceeds through the nucleophilic attack of one or two of the guanidine nitrogens on the carbonyl carbons of diacetyl to form aminol structures. nih.gov This transformation underscores the nucleophilic character of the guanidine nitrogens.

Four primary products were identified, all corresponding to the addition of one diacetyl molecule to the AcArg molecule. nih.gov These products exist as two pairs of interconverting isomers. At neutral pH, all four products were found to interconvert, while at a more acidic pH of 2, interconversion only occurred within each pair (open-chain and cyclized). nih.gov The structures were characterized using a combination of mass spectrometry and NMR spectroscopy.

Table 1: Products Identified from the Reaction of Diacetyl with N-α-acetylarginine

| Product Type | Key Structural Feature | Mass Spectrometry Ion (m/z) | Interconversion Behavior |

|---|---|---|---|

| Open-Chain Aminols (Pair 1) | Addition of guanidine nitrogen(s) to diacetyl carbonyls without cyclization. | 303 (Diacetyl + AcArg) and 217 (AcArg fragment) | Interconvert at pH 2 and neutral pH. |

| Cyclized Aminols (Pair 2) | Intramolecular cyclization following initial addition. | 303 (Diacetyl + AcArg) and 285 (-H₂O fragment) | Interconvert at pH 2 and neutral pH. |

Data sourced from Mathews, J. M., et al. (2010). nih.gov

This reaction demonstrates a specific chemical transformation that analogs of 1-Benzyl-2-hydroxy-1-methylguanidine could undergo. The presence of the benzyl and methyl substituents on one nitrogen atom would likely influence the regioselectivity of the initial nucleophilic attack on diacetyl due to steric and electronic effects.

Electrochemical Behavior and Redox Chemistry of Guanidine Systemsacs.org

The guanidine functional group itself is generally not considered redox-active under typical electrochemical conditions due to its electronic stability. nih.gov However, guanidines can be integral components of larger molecular systems that exhibit rich redox chemistry. When guanidino groups are attached to redox-active scaffolds, such as aromatic rings, they can significantly modulate the electrochemical properties of the molecule. nih.gov

Studies on guanidino-functionalized aromatics (GFAs) have shown that these compounds can possess reversible redox properties. nih.gov For example, 1,4-bis(tetramethylguanidino)benzene (1,4-btmgb) has been investigated for its potential in electrochemical CO₂ capture. In this system, the electrochemical oxidation of the aromatic core alters the basicity of the guanidine substituents, which can be harnessed to create a pH swing in an aqueous solution for capturing and releasing CO₂. nih.gov The redox potential of these systems is pH-dependent, as described by a Pourbaix diagram. For 1,4-btmgb, the half-wave potential (E₁/₂) was observed to shift cathodically with a slope of -40.4 mV/pH in the pH range of 11 to 13.5, indicating a two-electron, one-proton process. nih.gov

The oxidation of a GFA can lead to an "umpolung" or reversal of polarity, turning the typically nucleophilic guanidine into an electrophilic center, enabling subsequent substitution reactions. nih.gov Furthermore, the integration of guanidines into larger π-conjugated systems, like tetrakis(guanidino)naphthalenes, can produce molecules that are stable in multiple redox states (e.g., neutral, dicationic, tetracationic). electrochemsci.org The two-electron oxidation of these compounds occurs at potentials around -0.46 V versus the ferrocenium/ferrocene (Fc⁺/Fc) couple. electrochemsci.org

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to study these systems. researchgate.net For instance, the electrochemical behavior of some guanidine derivatives has been studied in the context of corrosion inhibition, where their interaction with a metal surface is probed electrochemically. researchgate.net

Table 2: Electrochemical Data for a Guanidino-Functionalized Aromatic Compound (1,4-btmgb)

| Parameter | Value | Conditions |

|---|---|---|

| Half-wave Potential (E₁/₂) | 0.2 V vs SCE | Aqueous solution, pH 11.75 |

| pH-dependence of E₁/₂ | -40.4 mV/pH unit | pH range 11.0 - 13.5 |

| Inferred Process | 2-electron, 1-proton transfer | pH range 11.0 - 13.5 |

| Aqueous pKₐ values of conjugate acid | 11.0 and 13.5 | - |

Data sourced from ACS Organic & Inorganic Au (2024). nih.gov

While specific electrochemical data for 1-Benzyl-2-hydroxy-1-methylguanidine is not available, the principles derived from these related systems suggest that it would likely not be redox-active on its own but could play a significant role in modulating the electrochemical properties if incorporated into a larger redox-active molecular framework.

Computational Chemistry and Theoretical Studies of 1 Benzyl 2 Hydroxy 1 Methylguanidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic and geometric characteristics of 1-Benzyl-2-hydroxy-1-methylguanidine with high accuracy. nih.gov

The electronic structure of a molecule is crucial in determining its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability. nih.govnih.gov For guanidine (B92328) derivatives, these calculations can elucidate the regions most susceptible to nucleophilic or electrophilic attack. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) surface is another critical tool, which maps the electrostatic potential onto the electron density surface. nih.gov This allows for the visualization of electron-rich and electron-poor regions of the molecule, predicting sites for intermolecular interactions, including hydrogen bonding. nih.gov For 1-Benzyl-2-hydroxy-1-methylguanidine, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, and positive potential around the hydroxyl and amine hydrogens, marking them as hydrogen bond donors.

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis for 1-Benzyl-2-hydroxy-1-methylguanidine.

| Parameter | Predicted Value | Significance |

| HOMO Energy | (e.g., -6.5 eV) | Electron-donating ability |

| LUMO Energy | (e.g., -1.2 eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (e.g., 5.3 eV) | Chemical reactivity and stability |

| Dipole Moment | (e.g., 3.2 D) | Polarity and solubility |

Note: The values in this table are illustrative and not based on actual experimental or computational data for 1-Benzyl-2-hydroxy-1-methylguanidine.

The biological activity of a flexible molecule like 1-Benzyl-2-hydroxy-1-methylguanidine is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By mapping the potential energy surface, researchers can understand the molecule's preferred shapes and its dynamic behavior in solution. nih.gov This is crucial for understanding how it might fit into the binding site of a biological target. nih.govnih.gov

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.gov For 1-Benzyl-2-hydroxy-1-methylguanidine, theoretical calculations could predict its NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Discrepancies between theoretical and experimental spectra can provide further insights into the molecular structure and its environment. nih.gov

This table illustrates the type of data that could be generated:

| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |

| ¹H NMR | Chemical Shifts (ppm) | Validation of proton environments |

| ¹³C NMR | Chemical Shifts (ppm) | Validation of carbon skeleton |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups |

| UV-Vis Spectroscopy | Absorption Maxima (nm) | Electronic transition analysis |

Note: The values in this table are illustrative and not based on actual experimental or computational data for 1-Benzyl-2-hydroxy-1-methylguanidine.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of 1-Benzyl-2-hydroxy-1-methylguanidine in a solvent, providing a more realistic picture of its behavior in a biological environment. nih.gov These simulations can reveal how the molecule interacts with solvent molecules and ions, and how it explores its conformational space. nih.gov

In Silico Modeling of Ligand-Receptor Interactions in Chemical Biology

Understanding how a small molecule interacts with a biological target is a cornerstone of drug discovery. In silico modeling provides a means to predict and analyze these interactions at an atomic level. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For 1-Benzyl-2-hydroxy-1-methylguanidine, docking studies could be used to investigate its potential binding to various enzymes or nucleic acid structures. The guanidinium (B1211019) group, which can be protonated at physiological pH, is known to form strong interactions with negatively charged residues like aspartate and glutamate (B1630785) in proteins. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and can help in the design of more potent and selective analogs. nih.govaston.ac.uk

Analysis of Ligand-Protein Interaction Mechanics

Currently, there is a lack of publicly available scientific literature detailing specific ligand-protein interaction mechanics for 1-Benzyl-2-hydroxy-1-methylguanidine. Molecular docking and simulation studies, which are standard computational techniques to investigate such interactions, have not been reported for this particular compound. These methods are essential for predicting the binding affinity and mode of interaction of a ligand with a protein's active site, thereby providing insights into its potential biological activity.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in drug design for estimating the binding affinity of a small molecule ligand to a macromolecular target.

Molecular dynamics simulations could further be used to study the stability of the ligand-protein complex and to observe the dynamic behavior of the interaction over time. The absence of such studies for 1-Benzyl-2-hydroxy-1-methylguanidine means that its potential interactions with specific protein targets remain speculative.

Theoretical Prediction of Reactivity and Mechanistic Pathways

The theoretical prediction of a molecule's reactivity and the pathways of its potential reactions can be robustly explored using methods rooted in Density Functional Theory (DFT). These calculations can reveal critical information about the electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), which are fundamental in dictating its chemical reactivity.

For 1-Benzyl-2-hydroxy-1-methylguanidine, specific DFT studies that would allow for a detailed analysis of its reactivity and mechanistic pathways are not available in the current body of scientific literature. Such studies would typically involve:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) Mapping: This analysis helps to visualize the charge distribution within a molecule and to identify regions that are rich or poor in electrons. Electrophilic and nucleophilic attack sites can be predicted from the MEP map, offering insights into how the molecule will interact with other reagents.

Calculation of Reactivity Descriptors: Quantum chemical parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

Without dedicated computational studies on 1-Benzyl-2-hydroxy-1-methylguanidine, a precise and data-driven discussion of its ligand-protein interaction mechanics and theoretical reactivity remains unfeasible. The principles of computational chemistry provide a framework for how such an analysis would be conducted, but the specific data for this compound is not present in the available research.

Chemical Biology and Material Science Research Applications Non Clinical Focus

Investigating Molecular Interactions and Recognition

The guanidinium (B1211019) cation is a key player in molecular recognition, a role it performs extensively in natural biological systems, most notably as the functional group of the amino acid arginine. nih.gov Researchers have harnessed these properties to explore fundamental binding events and create synthetic systems that mimic biological recognition processes.

Anion Binding and Complexation Studies

The guanidinium group is an exceptional binder of anions, particularly oxoanions such as carboxylates, phosphates, and sulfates. nih.govresearchgate.net This affinity stems from a combination of electrostatic attraction and hydrogen bonding. frontiersin.org The positive charge of the guanidinium cation is delocalized over the central carbon and three nitrogen atoms, a feature sometimes referred to as Y-aromaticity, which enhances its stability and interaction potential. sci-hub.seineosopen.org

Structurally, the planar, Y-shaped geometry of the guanidinium group preorganizes its N-H hydrogen bond donors for an optimal bidentate interaction with the lone pairs on two oxygen atoms of an oxoanion. nih.govmit.edu This leads to the formation of strong, charge-assisted hydrogen bonds. researchgate.net The binding strength of these interactions is significant, allowing guanidinium-containing molecules to selectively bind target anions even in competitive environments, such as in the presence of a large excess of other ions like chloride. mit.edu Computational and spectroscopic studies on various chromophore-guanidine derivatives have shown that the binding event with an anion can alter the electronic properties of the molecule, a principle that can be exploited for the development of molecular sensors. barbatti.org

Interactions with Biological Macromolecules and Biomimetic Systems

In biological contexts, the guanidinium side chain of arginine is fundamental to stabilizing the structures of proteins and mediating their interactions with other macromolecules. nih.gov It frequently engages in crucial binding events with negatively charged phosphate (B84403) groups on DNA and RNA, as well as with carboxylate groups on other amino acid residues in proteins. nih.gov

Synthetic molecules incorporating the 1-benzyl-2-hydroxy-1-methylguanidine scaffold or similar guanidinium moieties are used as biomimetic systems to study these interactions. They serve as models to understand how proteins recognize and bind to nucleic acids or other protein partners. nih.gov For example, guanidinium-rich scaffolds have been developed as "molecular transporters" that can interact strongly with the phosphate and sulfate (B86663) groups on cell surfaces, mimicking the function of cell-penetrating peptides which are often rich in arginine. nih.govmit.edu Calorimetric studies have been employed to quantify the thermodynamics of guanidinium chloride's interaction with proteins, revealing that binding is driven by a favorable enthalpy change. nih.gov Furthermore, investigations into how guanidinium salts affect the stability of polypeptides show that the guanidinium cation can interact with both the peptide backbone via hydrogen bonding and with hydrophobic side chains via its flat faces. acs.org

Principles of Molecular Recognition in Chemical Systems

The effectiveness of the guanidinium group in molecular recognition is based on several core chemical principles.

High Basicity: Guanidines are superbases, with the conjugate acid (the guanidinium ion) having a pKa of approximately 13.5. sci-hub.se This ensures that the group remains protonated and positively charged over a wide physiological pH range, making its electrostatic interactions reliable and persistent. nih.gov

Charge Delocalization: The positive charge is not localized on a single atom but is shared across the CN3 plane. ineosopen.org This "soft" charge distribution facilitates strong interactions with the "soft" anionic charge distribution found in oxoanions like phosphates. nih.gov

Geometric Complementarity: The planar structure and the fixed, parallel orientation of the terminal N-H hydrogens are perfectly arranged to form bidentate hydrogen bonds with oxoanions. nih.govmit.edu This preorganization minimizes the entropic penalty upon binding, contributing to high affinity.

Versatility of Interactions: The guanidinium ion can participate in a multitude of non-covalent interactions, including attractive Coulombic forces, hydrogen bonds, and even van der Waals interactions with its flat faces, making it a versatile tool for molecular recognition. nih.govacs.org

These principles underpin the use of guanidinium-containing compounds as artificial receptors for various anions and as functional components in more complex supramolecular systems. nih.gov

Guanidine (B92328) Scaffolds in Medicinal Chemistry Research (Pre-clinical/Design Focus)

The guanidine moiety is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in molecules with diverse biological activities. sci-hub.seresearchgate.net Its ability to act as a bioisostere of a protonated amine or to engage in key hydrogen bonding and electrostatic interactions with biological targets makes it a valuable component in the design of new therapeutic agents. sci-hub.se

Design and Synthesis of Ligands for Biological Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

In preclinical research, the guanidine group is often incorporated into molecular designs as a key "warhead" to interact with negatively charged residues (e.g., aspartate, glutamate) in the active site of an enzyme or the binding pocket of a receptor. nih.gov For instance, guanidine-based structures have been designed and synthesized as potent inhibitors of sphingosine (B13886) kinases (SphK), enzymes implicated in various diseases. nih.govnih.gov The design strategy often involves connecting the polar, charged guanidine headgroup to a hydrophobic tail via a specific linker region, a modular approach that allows for systematic optimization. nih.gov

The synthesis of such guanidine derivatives can be achieved through various established methods. researchgate.net A common approach involves the reaction of a primary or secondary amine with a guanylating agent, such as a protected S-methylisothiourea. Another method is the conversion of a thiourea (B124793) into a guanidine in the presence of a coupling agent like mercury(II) chloride. mdpi.com These synthetic strategies enable the creation of libraries of guanidine-containing compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For guanidine-based scaffolds, SAR studies often explore modifications in three main regions: the guanidine headgroup itself, the linker, and the distal lipophilic or aromatic portion of the molecule. nih.gov

For example, in the development of sphingosine kinase (SphK) inhibitors, SAR studies revealed several key insights. nih.govnih.gov It was found that conformational restriction of the guanidine group, for instance by incorporating it into a cyclic system, is essential for potent inhibitory activity. nih.gov Acyclic analogues were shown to be weak inhibitors. Furthermore, the length and nature of the linker connecting the guanidine moiety to another part of the molecule were found to be critical for selectivity between different enzyme isoforms (SphK1 vs. SphK2). nih.gov Homologation by a single methylene (B1212753) unit in the linker region was sufficient to switch selectivity from SphK2 to SphK1. nih.gov These studies allow researchers to fine-tune molecular interactions to achieve desired biological effects.

The table below presents SAR data for a series of guanidine-based SphK inhibitors, illustrating how structural modifications impact their inhibitory activity.

| Compound | Structural Modification | SphK1 Kᵢ (nM) | SphK2 Kᵢ (µM) | Selectivity |

| SLR080811 | Pyrrolidine-based guanidine | >10,000 | 1.2 | SphK2 Selective |

| SLP120701 | Azetidine-based guanidine | >10,000 | 1.0 | SphK2 Selective |

| SLP7111228 | Methylene linker added | 48 | >10 | SphK1 Selective |

| Acyclic Analog | Non-cyclic guanidine | Inactive | Weak Inhibition | Non-selective |

Data compiled from research on sphingosine kinase inhibitors. nih.govnih.gov

This iterative process of design, synthesis, and biological evaluation, guided by SAR, is fundamental to the preclinical development of novel molecular probes and potential therapeutic agents based on the guanidine scaffold.

Exploration of Mechanisms of Molecular Action at the Cellular Level (e.g., Membrane Interactions, Protein Modulation)

The guanidine functional group, a key feature of 1-Benzyl-2-hydroxy-1-methylguanidine, is frequently found in biologically relevant molecules and is known for a wide range of pharmacological activities. nih.gov At the cellular level, the action of guanidine derivatives is often linked to their interactions with cell membranes and proteins. mdpi.commdpi.com The cationic form of guanidine, the guanidinium ion, can be attracted to the negatively charged surfaces of bacterial cell envelopes through electrostatic interactions. mdpi.com This attraction can facilitate the binding of the molecule to the membrane, potentially leading to disruption of the cell wall and membrane integrity. mdpi.com

The interaction between molecules and membrane proteins can be mediated by the membrane itself, where physical properties like hydrophobic mismatch play a significant role in modulating protein organization and assembly. nih.gov Hydrophobic interactions between the lipid bilayer and hydrophobic residues on a protein surface can generate sufficient energy (several kBT) to drive these associations. nih.gov The benzyl (B1604629) group of 1-Benzyl-2-hydroxy-1-methylguanidine could participate in such hydrophobic interactions within the membrane core.

Furthermore, guanidine moieties are capable of forming stable hydrogen bonds, a property that is crucial in many biological processes, including the fixation of substrates by enzymes containing arginine residues. nih.gov This hydrogen-bonding capability allows guanidines to interact with and potentially modulate the structure and function of various proteins. researchgate.net These interactions are not limited to the protein surface; transmembrane domains (TMDs) of membrane proteins also engage in protein-protein interactions that can be targeted. nih.gov Synthetic peptides have been designed to insert into membranes to disrupt or stabilize these interactions, highlighting the potential for molecules like 1-Benzyl-2-hydroxy-1-methylguanidine to modulate protein function from within the lipid bilayer. researchgate.net

Coordination Chemistry Applications as Ligands for Metal Complexes

Guanidines and their derivatives have emerged as highly versatile ligands in coordination and organometallic chemistry. nih.govresearchgate.net Their utility stems from the nitrogen-rich CN3 core, which allows for multiple substitution patterns and a variety of coordination modes with metal centers across the periodic table. nih.govresearchgate.net Guanidine-based ligands can stabilize a wide range of metal oxidation states due to significant electronic delocalization within the guanidinato structure. nih.govencyclopedia.pub

Neutral guanidine ligands typically coordinate to a metal center in a monodentate fashion, binding through the lone pair of electrons on the imine nitrogen. at.ua However, the presence of additional donor atoms within the ligand structure can lead to multidentate coordination, often in a bidentate fashion. at.ua In the case of 1-Benzyl-2-hydroxy-1-methylguanidine, the hydroxyl group (-OH) presents a second potential coordination site in addition to the guanidine nitrogens. This allows for the possibility of acting as a bidentate ligand, forming a stable chelate ring with a metal ion. The formation of metal complexes with ligands containing hydroxyl and amine functional groups is a well-established area of research. researchgate.net

The coordination chemistry of guanidines has been explored with various transition metals, including copper, zinc, platinum, and technetium. researchgate.netat.ua The resulting metal complexes have applications ranging from bioinorganic chemistry, where they can model enzyme active sites, to catalysis. researchgate.net The benzyl group in 1-Benzyl-2-hydroxy-1-methylguanidine can also influence the properties of its metal complexes, with some organometallic complexes of titanium and niobium featuring η²-benzyl ligand interactions. nih.govencyclopedia.pub

| Potential Donor Atoms | Coordination Mode | Potential Metal Ions | Resulting Complex Feature |

|---|---|---|---|